Methyl({[(2R)-piperidin-2-yl]methyl})amine
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Overview
Description
Methyl({[(2R)-piperidin-2-yl]methyl})amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl({[(2R)-piperidin-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reductive amination of piperidine derivatives. For example, the reaction of glutaric dialdehyde with aniline derivatives in the presence of a ruthenium(II) catalyst can yield amine-substituted piperidines . Another method involves the hydrogenation of piperidine derivatives under specific conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2R)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl({[(2R)-piperidin-2-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl({[(2R)-piperidin-2-yl]methyl})amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl({[(2R)-piperidin-2-yl]methyl})amine can be compared with other piperidine derivatives:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
N-methylpiperidine: Similar in structure but with different reactivity and applications.
Piperidine-2-carboxylic acid: Used in the synthesis of pharmaceuticals and other biologically active compounds.
These compounds share some similarities but differ in their specific chemical properties and applications, highlighting the unique aspects of this compound.
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-piperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
MGOVUZGBXAFMCY-SSDOTTSWSA-N |
Isomeric SMILES |
CNC[C@H]1CCCCN1 |
Canonical SMILES |
CNCC1CCCCN1 |
Origin of Product |
United States |
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